(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
Description
Properties
IUPAC Name |
(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-PDSMFRHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676987 | |
| Record name | (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327623-37-0 | |
| Record name | (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool vs. Asymmetric Synthesis
Two primary approaches dominate:
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Chiral Pool Synthesis : Utilizing naturally occurring chiral precursors to set stereocenters. For example, (R)- or (S)-epichlorohydrin derivatives have been employed to establish the morpholine ring’s configuration.
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Asymmetric Catalysis : Transition metal catalysts, such as ruthenium complexes with BINAP ligands, enable enantioselective hydrogenation of ketone intermediates to install the (1'S)-ethoxy group.
A comparative analysis of these methods is provided in Table 1.
Table 1: Stereochemical Control Strategies
| Method | Catalyst/Reagent | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Chiral Pool | (S)-Epichlorohydrin | 98 | 72 | |
| Asymmetric Hydrogenation | Ru(BINAP)Cl₂ | 99 | 85 | |
| Enzymatic Resolution | Lipase PS-30 | 95 | 68 |
Synthetic Routes and Reaction Optimization
Stepwise Construction of the Morpholine Ring
The morpholine core is typically assembled via cyclization of β-amino alcohol precursors. A representative protocol involves:
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Amination : Reaction of (4-fluorophenyl)glycidol with benzylamine under Mitsunobu conditions to form the β-amino alcohol backbone.
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Cyclization : Treatment with thionyl chloride (SOCl₂) induces ring closure, yielding the morpholine scaffold with retention of stereochemistry.
Critical parameters include temperature (−10°C to prevent epimerization) and solvent polarity (tetrahydrofuran preferred over DMF for higher regioselectivity).
Introduction of the Trifluoromethylphenyl Ethoxy Side Chain
The (1'S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group is installed via nucleophilic substitution or Mitsunobu reaction:
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Nucleophilic Route : The morpholine intermediate reacts with (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the presence of NaH, achieving 78% yield but requiring rigorous exclusion of moisture.
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Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), this method attains higher stereocontrol (ee >99%) but suffers from lower scalability due to reagent costs.
Industrial-Scale Production Techniques
Continuous Flow Microreactor Systems
Recent advancements employ flow chemistry to enhance reproducibility and reduce reaction times. In one implementation:
Crystallization-Induced Dynamic Resolution (CIDR)
To address residual enantiomeric impurities, CIDR leverages differential solubility of diastereomers. Key steps include:
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Seeding the reaction mixture with enantiopure crystals of the target compound.
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Gradual cooling from 50°C to −20°C to promote selective crystallization.
This method achieves >99.9% purity, critical for pharmaceutical applications.
Analytical and Purification Strategies
Chromatographic Characterization
Reverse-phase HPLC with chiral stationary phases (CSPs) remains the gold standard for assessing enantiopurity:
Mechanism of Action
The mechanism of action of (2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, while the morpholine ring can modulate its pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
The compound’s activity is highly sensitive to stereochemical variations. Key analogues include:
Key Observations :
- Stereochemistry : The (2S,3R) configuration in the target compound confers superior receptor binding compared to its (2R,3S) enantiomer, which shows reduced efficacy in preclinical studies .
- Salt Forms : Hydrochloride (CAS 171482-05-6) and tosylate (CAS 200000-59-5) salts improve crystallinity and stability, facilitating industrial-scale synthesis .
- Functional Modifications : Addition of a triazolone group (CAS 1148113-53-4) alters pharmacokinetics, increasing solubility but reducing blood-brain barrier penetration .
Regulatory and Industrial Relevance
- The hydrochloride salt (CAS 171482-05-6) is a USP-recognized reference standard for aprepitant quality control, underscoring its industrial importance .
Biological Activity
The compound (2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine , also known as a derivative of Aprepitant, is primarily recognized for its role as a neurokinin-1 (NK1) receptor antagonist. This article delves into its biological activity, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C23H21F7N4O3
- Molecular Weight : 534.43 g/mol
- CAS Number : 321125-94-4
Aprepitant and its derivatives function by selectively antagonizing the NK1 receptor, which is a key mediator in the signaling pathway of substance P, a neuropeptide involved in pain perception and inflammatory responses. The inhibition of NK1 receptors leads to several biological effects:
- Antiemetic Effects : Aprepitant is effective in preventing chemotherapy-induced nausea and vomiting by blocking the action of substance P on NK1 receptors in the brain .
- Analgesic Properties : It has been shown to suppress pain responses in various animal models, indicating potential use in pain management .
- Anti-inflammatory Effects : The compound reduces inflammation in models of acute pain and may be beneficial in treating inflammatory conditions .
Pharmacological Studies
Recent studies have highlighted several key findings regarding the biological activity of (2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine:
- Inhibition of Tumor Growth : Research indicates that Aprepitant can inhibit metastasis and impair tumor growth in patient-derived xenografts and breast cancer cells. This suggests a potential role in oncology as an adjunct therapy .
- Neurological Protection : In models of intracerebral hemorrhage, Aprepitant has demonstrated protective effects against neurological impairment and neuronal death, indicating its utility in neuroprotection .
- Pain Management : The compound effectively reduces pain responses induced by formalin and inhibits induced foot-tapping behaviors in gerbils, showcasing its analgesic properties .
Study on Chemotherapy-Induced Nausea
A clinical trial involving patients undergoing chemotherapy demonstrated that Aprepitant significantly reduced the incidence of nausea and vomiting when administered alongside standard antiemetic therapy. Patients receiving Aprepitant reported lower levels of acute nausea compared to those receiving placebo .
Animal Model for Pain Relief
In a controlled study using rodent models, Aprepitant was administered prior to formalin injection. The results indicated a significant reduction in pain-related behaviors compared to control groups, supporting its potential application in chronic pain management .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a neurokinin-1 (NK-1) receptor antagonist , which is crucial in developing treatments for conditions like nausea and vomiting associated with chemotherapy. Aprepitant, a well-known NK-1 antagonist, is structurally related to this compound. Research indicates that modifications to the morpholine structure can enhance receptor binding affinity and selectivity, potentially leading to more effective therapeutic agents .
Agricultural Applications
Recent studies have explored the use of this compound in fungicidal compositions . Its efficacy against various fungal pathogens has been documented, highlighting its potential role in integrated pest management strategies. The compound exhibits synergistic effects when combined with other fungicides, improving overall effectiveness and reducing the risk of resistance development in target pathogens .
Case Study 1: Neurokinin-1 Receptor Antagonism
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine showed enhanced binding affinity to NK-1 receptors compared to traditional antagonists. The results indicated that specific structural modifications could lead to improved pharmacokinetic properties and reduced side effects .
Case Study 2: Agricultural Efficacy
In agricultural trials conducted by a research team at a leading agricultural university, formulations containing this morpholine derivative were tested against common crop pathogens. The results showed a significant reduction in disease incidence when applied as a preventive measure. The study concluded that the compound could be integrated into existing agricultural practices to enhance crop protection without contributing to environmental toxicity .
Q & A
Basic Research: Synthetic Challenges
Q: What are the critical challenges in synthesizing (2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine with high enantiomeric purity? A: The synthesis requires precise stereochemical control at four chiral centers. Key challenges include:
- Stereoselective Etherification : Achieving the correct (1S)-configuration at the ethoxy group adjacent to the 3,5-bis(trifluoromethyl)phenyl moiety. Asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) are often employed .
- Morpholine Ring Formation : Cyclization must preserve the (2S,3R)-configuration. Microwave-assisted synthesis or transition-metal catalysis (e.g., Pd-mediated C–N coupling) can improve regioselectivity .
- Purification : Chiral resolution via preparative HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) is critical to isolate the target isomer from diastereomeric impurities .
Advanced Research: Analytical Characterization
Q: How can researchers validate the stereochemical integrity of this compound using orthogonal analytical methods? A: A multi-technique approach is required:
- Chiral HPLC : Use columns like Daicel CHIRALCEL OD-H with a mobile phase of n-hexane/ethanol (90:10) to confirm enantiomeric excess (EE >99%) .
- NMR Spectroscopy : NOESY or ROESY experiments can confirm spatial proximity between the 4-fluorophenyl group and morpholine ring protons, validating the (2S,3R)-configuration .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, especially when resolving discrepancies in NOE data .
Basic Research: Reaction Mechanism
Q: What mechanistic insights are critical for optimizing the synthesis of this compound? A: Key steps include:
- Nucleophilic Substitution : The ethoxy group forms via SN2 displacement, requiring careful control of steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group .
- Ring Closure : The morpholine ring forms via intramolecular cyclization; DFT calculations suggest a six-membered transition state stabilized by hydrogen bonding between the hydroxyl group and nitrogen .
- Fluorine Effects : The electron-withdrawing trifluoromethyl groups slow down undesired side reactions (e.g., epimerization) by stabilizing intermediates .
Advanced Research: Data Contradictions
Q: How should researchers resolve discrepancies in reported diastereomer ratios across different synthetic routes? A: Contradictions often arise from:
- Reaction Temperature : Higher temperatures (>80°C) promote epimerization at the (3R)-position. Kinetic studies using in-situ IR can identify optimal conditions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 pathways but may increase racemization. Compare outcomes using solvents like THF vs. toluene .
- Catalyst Loading : Overuse of chiral catalysts (e.g., BINAP-Pd) may invert stereochemistry. Use low-loading protocols and monitor via LC-MS .
Basic Research: Stability & Degradation
Q: What storage conditions are recommended to prevent degradation of this compound? A: Stability data indicate:
- Light Sensitivity : Store in amber vials at –20°C to avoid photodegradation of the fluorophenyl group .
- Moisture : The morpholine ring is hygroscopic; use desiccants (e.g., molecular sieves) to prevent hydrolysis .
- pH Sensitivity : Avoid acidic conditions (<pH 5), which cleave the ether bond. Buffered solutions (pH 7–8) are ideal for in vitro assays .
Advanced Research: In Vivo vs. In Vitro Discrepancies
Q: Why might the compound’s activity differ between enzymatic assays and animal models? A: Contributing factors include:
- Metabolic Instability : Cytochrome P450-mediated oxidation of the morpholine ring reduces bioavailability. Radiolabeled studies (e.g., ¹⁸F-PET tracers) can track metabolic pathways .
- Protein Binding : High plasma protein binding (>95%) due to lipophilic trifluoromethyl groups limits free drug concentration. Adjust dosing regimens using equilibrium dialysis data .
- Blood-Brain Barrier (BBB) Penetration : The 4-fluorophenyl group enhances logP but may reduce BBB entry. Use MDCK cell assays to predict permeability .
Basic Research: Green Chemistry Approaches
Q: How can solvent waste be minimized in large-scale synthesis? A: Strategies include:
- Solvent-Free Reactions : Mechanochemical grinding (e.g., ball milling) for the etherification step reduces DMF usage .
- Catalyst Recycling : Immobilized enzymes (e.g., lipases) enable reuse in asymmetric syntheses, cutting costs by 30–40% .
- Fluorine Recovery : Scrubbers capture HF byproducts during trifluoromethyl group reactions, aligning with EPA guidelines .
Advanced Research: Computational Modeling
Q: What computational tools predict the compound’s interaction with biological targets? A: Recommended methods:
- Docking Simulations : AutoDock Vina models binding to NK1 receptors (target for Aprepitant analogs). The 3,5-bis(trifluoromethyl)phenyl group shows strong hydrophobic interactions .
- MD Simulations : GROMACS simulations reveal conformational flexibility of the morpholine ring, affecting target engagement .
- QSAR Models : Hammett constants for substituents (e.g., σpara values for –CF₃) correlate with IC₅₀ in receptor assays .
Basic Research: Toxicology Profiling
Q: What preliminary assays assess the compound’s toxicity? A: Standard protocols include:
- Ames Test : Screen for mutagenicity using TA98 strains with S9 metabolic activation .
- hERG Inhibition : Patch-clamp assays evaluate cardiac risk; IC₅₀ <10 µM indicates potential arrhythmia .
- Cytotoxicity : MTT assays on HepG2 cells quantify IC₅₀ values, with EC₅₀ >100 µM considered low risk .
Advanced Research: Fluorine-Specific Handling
Q: What safety protocols are essential for handling fluorinated intermediates? A: Critical measures:
- Ventilation : Use fume hoods rated for HF exposure (NIOSH Standard 7903) during reactions involving trifluoromethyl groups .
- PPE : Acid-resistant gloves (e.g., Viton) and full-face shields prevent contact with corrosive byproducts .
- Waste Disposal : Neutralize fluorinated waste with Ca(OH)₂ before incineration to avoid HF emissions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
